N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine

Physical Chemistry Purification Handling

N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine (CAS 15205-27-3), also known as N-methylpiperonylamine, is a secondary amine featuring a methylenedioxybenzyl (piperonyl) scaffold. It is commercially supplied as a free base (typical purity 95–97%) and as the hydrochloride salt (CAS 53942-89-5).

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 15205-27-3
Cat. No. B093733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
CAS15205-27-3
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCNCC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C9H11NO2/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h2-4,10H,5-6H2,1H3
InChIKeyCEPGPPSMCRKGFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine (CAS 15205-27-3): Chemical Class and Core Identity


N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine (CAS 15205-27-3), also known as N-methylpiperonylamine, is a secondary amine featuring a methylenedioxybenzyl (piperonyl) scaffold. It is commercially supplied as a free base (typical purity 95–97%) and as the hydrochloride salt (CAS 53942-89-5) . The compound is primarily utilized as a synthetic building block and fragment molecule in medicinal chemistry, serving as a core scaffold for molecular linking, expansion, and modification in drug discovery programs .

Procurement Risk: Why Uncontrolled Substitution of N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine Leads to Experimental Failure


Substituting N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine with its primary amine analog (piperonylamine) or tertiary amine analog (N,N-dimethylpiperonylamine) can significantly alter reaction outcomes due to differences in nucleophilicity, steric profile, and hydrogen-bonding capacity. In palladium-catalyzed carbonylation chemistry, for example, primary piperonylamine yields a 75:25 mixture of flavone-3-carboxamide to β-enaminone products, while other secondary amines deliver substantially different selectivity profiles [1]. This demonstrates that the amine class—primary vs. secondary—is not interchangeable for synthetic route design. Furthermore, the secondary N-methyl substitution eliminates the potential for bis-alkylation or over-reaction side products that plague primary amines, making it a distinct synthetic handle for selective mono-functionalization.

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine Against Closest Analogs


Physical Property Differentiation: Boiling Point and Density vs. Primary Piperonylamine

N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine exhibits a lower boiling point at reduced pressure compared to its primary amine analog, piperonylamine (CAS 2620-50-0). Specifically, the target compound boils at 126.5 °C at 10 Torr , while piperonylamine boils at 138–139 °C at 13 mmHg (approximately 10 Torr) . The predicted density is 1.161 g/cm³ for the target compound versus a measured 1.214 g/mL for piperonylamine . These differences, though modest, are analytically meaningful for distillation-based purification and formulation handling.

Physical Chemistry Purification Handling

Basic Physicochemical Profiling: pKa Comparison with Primary Piperonylamine

The secondary amine N-methylation perturbs the amine basicity relative to primary piperonylamine. The predicted pKa for N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine is 9.58 ± 0.10 , whereas piperonylamine (primary amine) has a predicted pKa of 9.40 ± 0.40 . The slightly higher basicity of the N-methyl analog translates to a marginally stronger protonation state at physiological pH, which can influence liquid–liquid extraction efficiency and salt formation behavior during work-up.

Analytical Chemistry Ionization State Extraction

Refractive Index as an Identity and Purity Discrimination Metric

The refractive index provides a rapid, non-destructive optical fingerprint for differentiating the secondary amine from its primary counterpart. N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine has a predicted refractive index of 1.554 , while piperonylamine has a literature refractive index of n20/D 1.564 . A delta n of 0.010 is well within the resolution of standard laboratory refractometers, enabling swift incoming quality verification for procurement.

Quality Control Analytical Chemistry Refractometry

Procurement-Driven Application Scenarios for N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine


Fragment-Based Drug Discovery (FBDD) Library Expansion

As a low-molecular-weight fragment molecule (MW 165.19), this compound is formally included in commercial fragment libraries (e.g., TargetMol Fr14142) for high-throughput screening campaigns . Its secondary amine handle permits controlled, selective elaboration via amide coupling, reductive amination, or N-arylation without the bis-functionalization risk associated with primary amine fragments. Procurement of this specific fragment is warranted when a benzodioxole-containing N-methyl secondary amine core is required for SAR exploration, as substituting the primary amine analog would introduce an additional hydrogen-bond donor and alter the vector of substitution.

Selective Mono-N-alkylation or N-acylation in Complex Molecule Synthesis

The inherent inability of a secondary amine to undergo double addition makes N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine a strategically advantageous intermediate for the convergent synthesis of tertiary amines or amides. In contrast to piperonylamine, which can yield mixtures of mono- and bis-alkylated products, the N-methyl blocking ensures a single, predictable functionalization site. This is particularly valuable in multi-step pharmaceutical intermediate syntheses where protecting group strategies would otherwise be necessary.

Forensic and Analytical Reference Standard Sourcing

The compound and its hydrochloride salt (BZMA) are utilized as analytical reference standards for the identification and quantification of benzodioxole-type research chemicals in forensic toxicology . The secondary N-methyl substitution pattern differentiates it from primary piperonylamine and N,N-dimethyl analogs in mass spectrometry, providing a unique retention time and fragmentation pattern. Procuring the exact CAS-registered compound ensures traceable chain-of-custody and regulatory compliance for forensic method validation.

Physicochemical Property Optimization in Lead Optimization

When a medicinal chemistry program identifies a piperonylamine-containing lead with suboptimal pharmacokinetic properties, the corresponding N-methyl secondary amine can serve as a direct isosteric replacement. The modest increase in basicity (ΔpKa ≈ +0.18) relative to the primary amine provides a subtle, predictable shift in ionization profile without introducing a second alkyl group as would an N,N-dimethyl analog. This allows fine-tuning of logD and permeability with minimal structural perturbation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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